2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride
Overview
Description
2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C14H13ClO4S. It is a sulfone dimer and exists as a colorless liquid with a boiling point of 155°C and a density of 1.072 g/mL at 25°C . This compound is known for its asymmetric center, allowing it to exist as two distinct enantiomers that are mirror images of each other .
Preparation Methods
The synthesis of 2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride typically involves the reaction of biphenyl derivatives with sulfonyl chloride reagents under controlled conditions. The reaction conditions often include the use of solvents such as pyridine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other substituents.
Oxidation and Reduction:
Common reagents used in these reactions include pyridine, water, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Biphenyl-4,4’-disulfonyl chloride: This compound has two sulfonyl chloride groups and is used in similar applications but offers different reactivity and properties.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single sulfonyl group, used widely in organic synthesis.
Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and other derivatives.
The uniqueness of 2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride lies in its specific structure, which allows for unique reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-18-11-5-8-13(14(9-11)19-2)10-3-6-12(7-4-10)20(15,16)17/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJOAPYUIYZNQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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